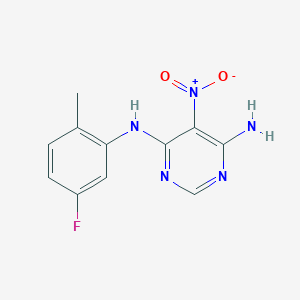

N-(5-fluoro-2-methylphenyl)-5-nitropyrimidine-4,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(5-fluoro-2-methylphenyl)-5-nitropyrimidine-4,6-diamine” is an organic compound containing a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an aromatic ring (phenyl group) with a fluorine atom and a methyl group attached. The presence of nitro and amino groups could suggest that this compound may have potential applications in medicinal chemistry or as an intermediate in chemical synthesis .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring and a phenyl ring, connected by a nitrogen atom. The pyrimidine ring would have nitro and amino groups attached, and the phenyl ring would have a fluorine atom and a methyl group attached .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the functional groups present in it. The nitro group is typically a good leaving group, and the amino groups could potentially act as nucleophiles. The presence of the fluorine atom might also influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the presence of the nitro and amino groups could potentially make the compound polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación

Inhibition of Dihydrofolate Reductase and Antitumor Activity

Robson et al. (1997) synthesized novel 2,4-diamino-5-(4'-benzylamino)- and 2,4-diamino-5[4'-(N-methylbenzylamino)-3'-nitrophenyl]-6-ethylpyrimidines as nonclassical inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase (DHFR). These compounds displayed potent inhibitory activity against T. gondii and rat liver DHFR. Selected analogs demonstrated significant in vivo antitumor activity against methotrexate-resistant murine reticulosarcoma, indicating their potential as therapeutic agents in cancer treatment (Robson et al., 1997).

Larvicidal Activity

Gorle et al. (2016) prepared a new series of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives. These compounds were screened for significant larvicidal activity against third instar larvae, showing promising results compared to the standard drug Malathion. The study highlights the potential use of these compounds in controlling pest populations (Gorle et al., 2016).

Antiviral Activity

Hocková et al. (2003) synthesized 2,4-diamino-6-hydroxypyrimidines substituted at position 5 with various groups, including a fluorobenzyl group. These compounds were evaluated for their inhibitory activity against DNA and retroviruses. Several 5-substituted 2,4-diaminopyrimidine derivatives exhibited marked inhibition of retrovirus replication in cell culture, indicating their potential as antiviral agents (Hocková et al., 2003).

Novel Synthetic Pathways

Nishiwaki et al. (1996) explored the aminolysis of 1-methyl-5-nitropyrimidin-2(1H)-one, leading to the formation of nitroenamines possessing a formyl group. This research offers insights into synthetic methodologies for producing derivatives of pyrimidine, which could be useful for further chemical modifications and applications in material science or pharmaceuticals (Nishiwaki et al., 1996).

Mecanismo De Acción

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on the biological target it interacts with. If it’s used as an intermediate in chemical synthesis, its reactivity would determine its role in the reaction .

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound would depend on its intended applications. If it shows promise as a drug, further studies could be conducted to optimize its activity and reduce any potential side effects. If it’s an intermediate in chemical synthesis, research could focus on improving the efficiency of the synthesis process .

Propiedades

IUPAC Name |

4-N-(5-fluoro-2-methylphenyl)-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN5O2/c1-6-2-3-7(12)4-8(6)16-11-9(17(18)19)10(13)14-5-15-11/h2-5H,1H3,(H3,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCYTYWZBFIADC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2963013.png)

![(Z)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide](/img/no-structure.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline](/img/structure/B2963017.png)

![4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic acid](/img/structure/B2963021.png)

![Ethyl 3-amino-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}benzoate](/img/structure/B2963024.png)

![7-Iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2963026.png)

![2-[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2963027.png)

![N-Ethyl-N-[2-[3-hydroxy-3-(4-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2963031.png)

![1-Bromo-3-[1-hydroxy-1-(2-pyridyl)methyl]benzene](/img/structure/B2963032.png)

![2,4-Ditert-butyl-6-[[(1-hydroxy-3,3-dimethylbutan-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B2963033.png)